3-Oxoandrost-4-en-17-yl 3-oxododecanoate
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Overview
Description
Testosterone ketolaurate, also known as testosterone caprinoylacetate, is an androgen and anabolic steroid medication. It is a testosterone ester, which means it is a derivative of testosterone with a specific ester group attached to it. This compound was introduced in 1956 and is known by brand names such as Androdurin and Testosid-Depot (when combined with testosterone propionate) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of testosterone ketolaurate involves the esterification of testosterone with lauric acid (dodecanoic acid). The reaction typically requires the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the final product .
Industrial Production Methods
Industrial production of testosterone ketolaurate follows similar principles but on a larger scale. The process involves the esterification of testosterone with lauric acid in the presence of a suitable catalyst. The reaction is conducted in large reactors, and the product is purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Testosterone ketolaurate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols and are carried out under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Testosterone ketolaurate has various applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on androgen receptors and its role in cellular signaling pathways.
Medicine: Explored for its potential in hormone replacement therapy and treatment of conditions like hypogonadism.
Industry: Utilized in the development of anabolic steroid formulations and performance-enhancing drugs .
Mechanism of Action
Testosterone ketolaurate exerts its effects by binding to androgen receptors in various tissues. This binding activates the androgen receptor, leading to the transcription of specific genes that promote the development and maintenance of male characteristics. The compound also influences protein synthesis, muscle growth, and overall metabolism .
Comparison with Similar Compounds
Similar Compounds
- Testosterone propionate
- Testosterone enanthate
- Testosterone cypionate
- Testosterone undecanoate
Uniqueness
Testosterone ketolaurate is unique due to its specific ester group, which affects its pharmacokinetics and duration of action. Compared to other testosterone esters, testosterone ketolaurate has a different absorption rate and half-life, making it suitable for specific therapeutic applications .
Properties
Molecular Formula |
C31H48O4 |
---|---|
Molecular Weight |
484.7 g/mol |
IUPAC Name |
(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) 3-oxododecanoate |
InChI |
InChI=1S/C31H48O4/c1-4-5-6-7-8-9-10-11-23(32)21-29(34)35-28-15-14-26-25-13-12-22-20-24(33)16-18-30(22,2)27(25)17-19-31(26,28)3/h20,25-28H,4-19,21H2,1-3H3 |
InChI Key |
LTGBMQYUNNUCHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Origin of Product |
United States |
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